molecular formula C8H6N2O3 B12280362 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid

Katalognummer: B12280362
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: BRMOTSONRACOIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.

    1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Contains an amide group instead of a carboxylic acid group.

    1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Contains both a carboxamide and a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a more versatile compound for various applications .

Eigenschaften

Molekularformel

C8H6N2O3

Molekulargewicht

178.14 g/mol

IUPAC-Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-5-1-4-2-6(8(12)13)10-7(4)9-3-5/h1-3,11H,(H,9,10)(H,12,13)

InChI-Schlüssel

BRMOTSONRACOIM-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(NC2=NC=C1O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.